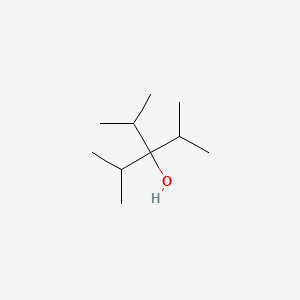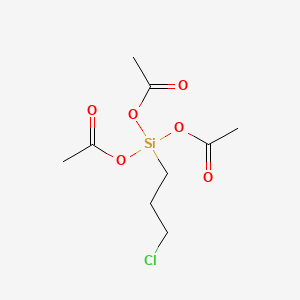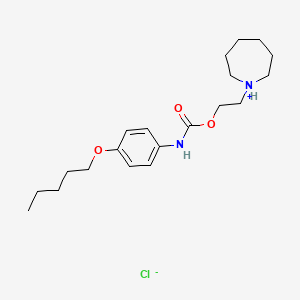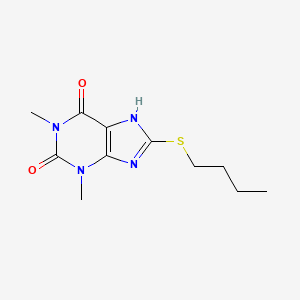
Theophylline, 8-butylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-butylthio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline, 8-butylthio- is characterized by the addition of a butylthio group at the 8th position of theophylline’s molecular structure. This modification can potentially alter its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-butylthio- typically involves the introduction of a butylthio group to theophylline. One common method is the nucleophilic substitution reaction where theophylline is reacted with butylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of Theophylline, 8-butylthio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-butylthio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding butyl derivative.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Scientific Research Applications
Theophylline, 8-butylthio- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthines.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Theophylline, 8-butylthio- is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. Additionally, it may block adenosine receptors, contributing to its anti-inflammatory and bronchodilatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used to treat asthma and COPD.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: A methylxanthine found in chocolate with mild stimulant effects.
Uniqueness
Theophylline, 8-butylthio- is unique due to the presence of the butylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its therapeutic effects or reduce side effects compared to theophylline.
Properties
CAS No. |
74039-66-0 |
|---|---|
Molecular Formula |
C11H16N4O2S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
WVXHRPNRQMJLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


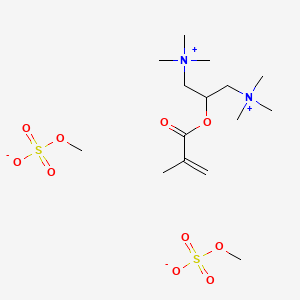
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



